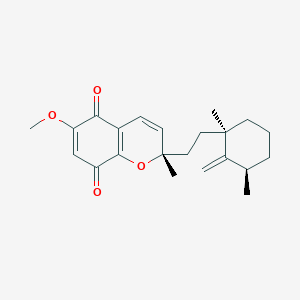

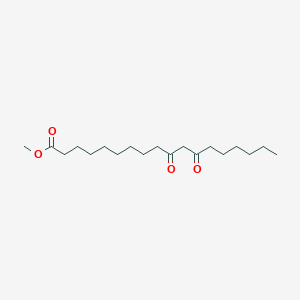

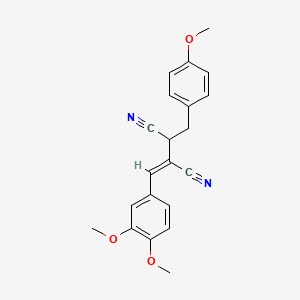

(2Z)-2-(3,4-dimethoxybenzylidene)-3-(4-methoxybenzyl)butanedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

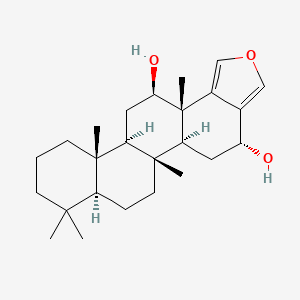

NK372135B is a dinitrile that is butanedinitrile substituted by 4-methoxybenzyl and 3,4-dimethoxybenzylidene groups at positions 3 and 2 respectively. Isolated from the culture broth of the fungus Neosartorya fischeri, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a member of methoxybenzenes and a dinitrile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Natural Product Synthesis

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-(4-methoxybenzyl)butanedinitrile and its related derivatives have been utilized in the synthesis of complex natural products. For instance, derivatives such as (2S, 3S)-2-(4-Methoxybenzyloxy)-3, 4-O-(3-pentylidene)-1, 3, 4-butantriol have been synthesized as chiral building blocks for natural product synthesis, demonstrating its utility in creating essential structural units of complex compounds (Horita et al., 1994).

Role in Deprotection of Hydroxy Functions

Another significant application of this compound lies in its role in deprotection of hydroxy functions. The related 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions have been extensively studied. These groups are particularly relevant for their selective removal properties, playing a crucial role in synthetic chemistry, particularly in the synthesis of macrolide and polyether antibiotics (Horita et al., 1986).

Corrosion Inhibition in Mild Steel

In a more industrial application, derivatives of this compound, specifically hydrazone derivatives, have been investigated for their corrosion inhibition properties in mild steel. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, indicating their importance in industrial applications (Chaouiki et al., 2020).

Applications in Organic Synthesis

The compound and its derivatives also find applications in various organic synthesis processes. For example, methoxybenzyl- and dimethoxybenzyl- Grignard reagents, which are closely related to the compound , show promising results in regioselective addition reactions. These findings are crucial for the synthesis of various organic compounds, including alkoxynaphthalenes and their condensed analogs (Mehta et al., 1999).

Protective Group Applications

The DMPM (3,4-dimethoxybenzyl) protection group for hydroxy function, closely related to the compound , demonstrates easier deprotection than other benzyl protections. This characteristic is particularly advantageous in the synthesis of various complex molecules, such as synthons for antibiotics (Oikawa et al., 1985).

Eigenschaften

Molekularformel |

C21H20N2O3 |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]butanedinitrile |

InChI |

InChI=1S/C21H20N2O3/c1-24-19-7-4-15(5-8-19)10-17(13-22)18(14-23)11-16-6-9-20(25-2)21(12-16)26-3/h4-9,11-12,17H,10H2,1-3H3/b18-11+ |

InChI-Schlüssel |

KGCCITMWQZHGKS-WOJGMQOQSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)CC(C#N)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N |

Kanonische SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=CC2=CC(=C(C=C2)OC)OC)C#N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)

![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)

![methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1246052.png)